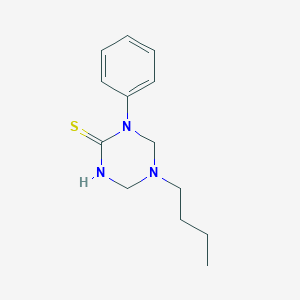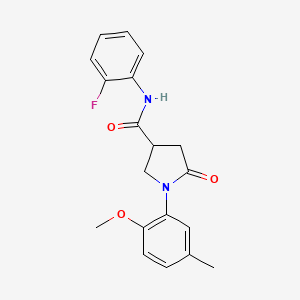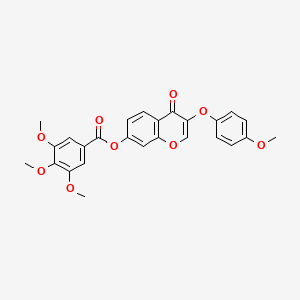
5-butyl-1-phenyl-1,3,5-triazinane-2-thione
Descripción general
Descripción
5-butyl-1-phenyl-1,3,5-triazinane-2-thione, also known as BPTT, is a heterocyclic compound that has attracted attention due to its unique chemical properties. BPTT is a triazine derivative that contains a thione functional group, which makes it an important precursor in the synthesis of various organic compounds.
Mecanismo De Acción
5-butyl-1-phenyl-1,3,5-triazinane-2-thione exerts its biological activity by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells. It acts as a thiol-reactive agent, which leads to the formation of disulfide bonds with cysteine residues in the active site of enzymes, resulting in their inactivation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant antimicrobial and antifungal activity against a wide range of microorganisms. It has also been found to possess anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-butyl-1-phenyl-1,3,5-triazinane-2-thione in lab experiments is its ease of synthesis and purification. This compound is also stable under normal laboratory conditions, making it a suitable candidate for long-term storage. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 5-butyl-1-phenyl-1,3,5-triazinane-2-thione. One area of interest is the development of new derivatives of this compound with enhanced biological activity. Another area of research is the investigation of the mechanism of action of this compound in more detail. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of infectious diseases and cancer warrants further investigation.
Aplicaciones Científicas De Investigación
5-butyl-1-phenyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antifungal, and anticancer properties. This compound has also been used as a precursor in the synthesis of other organic compounds such as dyes, pharmaceuticals, and agrochemicals.
Propiedades
IUPAC Name |
5-butyl-1-phenyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-2-3-9-15-10-14-13(17)16(11-15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELQDSFDSZWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4678283.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4678305.png)
![1-[1,2-dichloro-3-nitro-3-(1,3-oxazolidin-2-ylidene)-1-propen-1-yl]piperidine](/img/structure/B4678311.png)

![4-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4678334.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B4678345.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B4678353.png)
![9-ethyl-3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4678354.png)

![isopropyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(4-isobutylphenyl)-3-thiophenecarboxylate](/img/structure/B4678375.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4678379.png)
![N-({[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B4678386.png)
![N-(2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4678390.png)